
1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene
説明
1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene (DMPT) is a synthetic organic compound with a wide range of applications in scientific research, laboratory experiments, and industrial processes. DMPT is a colorless, odorless, and volatile liquid with a boiling point of 119.5 °C. It belongs to a class of compounds known as trifluoromethyl-substituted olefins, which are known for their unique reactivity and stability.
科学的研究の応用
1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene is a versatile compound that has a wide range of applications in scientific research. It has been used as a model compound to study the reactivity of trifluoromethyl-substituted olefins, and as a reagent in organic synthesis. Additionally, it has been used as a starting material for the synthesis of other trifluoromethyl-substituted olefins and as a catalyst in the synthesis of polymers.
作用機序
The reactivity of 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene is primarily due to the presence of the trifluoromethyl group, which is electron-withdrawing and has a stabilizing effect on the molecule. This makes 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene more reactive than other olefins and allows it to undergo a variety of reactions, such as addition, substitution, and elimination. Additionally, the trifluoromethyl group increases the polarity of the molecule, which can lead to increased reactivity with other molecules.
Biochemical and Physiological Effects
Due to its low toxicity and lack of adverse effects, 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene is considered to be a safe compound for use in laboratory experiments and scientific research. However, it is important to note that 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene may have some biochemical and physiological effects. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain proteins, which can affect the function of those proteins.
実験室実験の利点と制限
One of the main advantages of using 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene in laboratory experiments is its low toxicity, which makes it safe to handle and use in experiments. Additionally, its reactivity makes it a useful reagent for organic synthesis and other types of reactions. However, there are some limitations to using 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene in laboratory experiments. For example, it is volatile, so it must be handled and stored carefully to avoid contamination. Additionally, it is not soluble in water, which can limit its use in certain types of experiments.
将来の方向性
The unique properties of 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene make it a promising compound for a variety of applications. One potential area of research is the development of new synthetic methods for the synthesis of trifluoromethyl-substituted olefins. Additionally, 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Other potential areas of research include the development of new catalysts for the synthesis of polymers and the investigation of its biochemical and physiological effects.
特性
IUPAC Name |
1,5-dimethyl-2-prop-2-enyl-3-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-4-5-11-10(3)6-9(2)7-12(11)17-8-13(14,15)16/h4,6-7H,1,5,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGMQJRBJLQKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(F)(F)F)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-2-(2-propen-1-yl)phenyl 2,2,2-trifluoroethyl ether | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

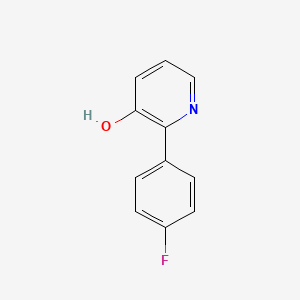
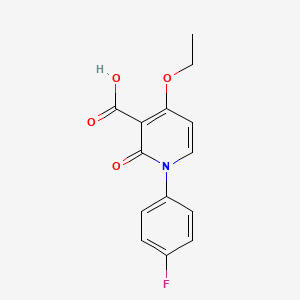

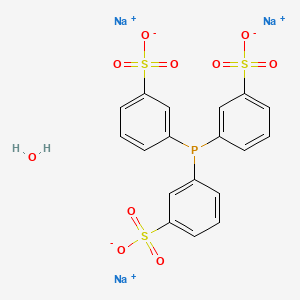
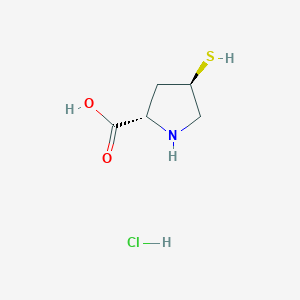

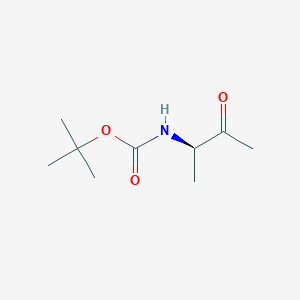
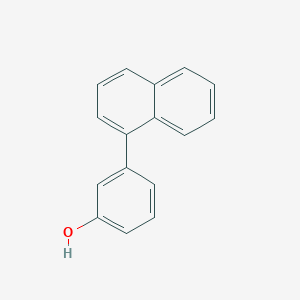
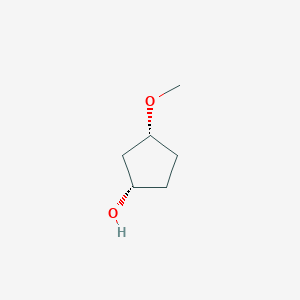
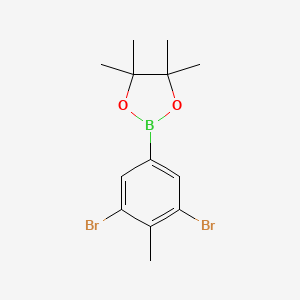
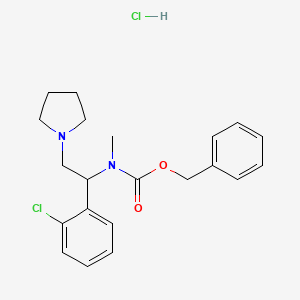

![12H-Benzofuro[3,2-a]carbazole](/img/structure/B6324797.png)
